Revaprazan Hydrochloride
Revaprazan Hydrochloride
Revaprazan Hydrochloride is the hydrochloride salt form of a lipophilic, weak base with potassium-competitive acid blocking (P-CAB) activity. Revaprazan concentrates highly in the gastric parietal cell canaliculus and on entering this acidic environment is instantly protonated and binds competitively and reversibly to the potassium binding site of the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting the pump's activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production.
Brand Name:
Vulcanchem
CAS No.:
178307-42-1
VCID:
VC0118499
InChI:
InChI=1S/C22H23FN4.ClH/c1-14-15(2)24-22(25-19-10-8-18(23)9-11-19)26-21(14)27-13-12-17-6-4-5-7-20(17)16(27)3;/h4-11,16H,12-13H2,1-3H3,(H,24,25,26);1H
SMILES:
CC1C2=CC=CC=C2CCN1C3=NC(=NC(=C3C)C)NC4=CC=C(C=C4)F.Cl
Molecular Formula:
C22H24ClFN4
Molecular Weight:
398.9 g/mol
Revaprazan Hydrochloride
CAS No.: 178307-42-1
Reference Standards
VCID: VC0118499
Molecular Formula: C22H24ClFN4
Molecular Weight: 398.9 g/mol
CAS No. | 178307-42-1 |
---|---|
Product Name | Revaprazan Hydrochloride |
Molecular Formula | C22H24ClFN4 |
Molecular Weight | 398.9 g/mol |
IUPAC Name | N-(4-fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-2-amine;hydrochloride |
Standard InChI | InChI=1S/C22H23FN4.ClH/c1-14-15(2)24-22(25-19-10-8-18(23)9-11-19)26-21(14)27-13-12-17-6-4-5-7-20(17)16(27)3;/h4-11,16H,12-13H2,1-3H3,(H,24,25,26);1H |
Standard InChIKey | MALPZYQJEDBIAK-UHFFFAOYSA-N |
SMILES | CC1C2=CC=CC=C2CCN1C3=NC(=NC(=C3C)C)NC4=CC=C(C=C4)F.Cl |
Canonical SMILES | CC1C2=CC=CC=C2CCN1C3=NC(=NC(=C3C)C)NC4=CC=C(C=C4)F.Cl |
Description | Revaprazan Hydrochloride is the hydrochloride salt form of a lipophilic, weak base with potassium-competitive acid blocking (P-CAB) activity. Revaprazan concentrates highly in the gastric parietal cell canaliculus and on entering this acidic environment is instantly protonated and binds competitively and reversibly to the potassium binding site of the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting the pump's activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. |
Synonyms | 4-(3,4-Dihydro-1-methyl-2(1H)-isoquinolinyl)-N-(4-fluorophenyl)-5,6-dimethyl-2-pyrimidinamine Hydrochloride; 5,6-Dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-_x000B_1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine hydrochloride; Revaprazan Hydrochloride; SB 6 |
PubChem Compound | 204103 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume